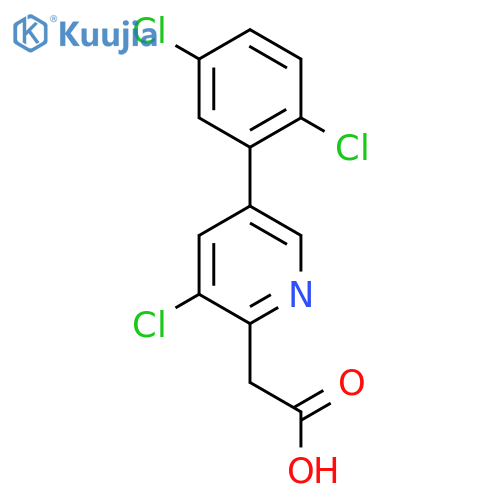Cas no 1361877-67-9 (3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid)

1361877-67-9 structure
商品名:3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid
CAS番号:1361877-67-9
MF:C13H8Cl3NO2
メガワット:316.567120552063
CID:4926699
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid
-
- インチ: 1S/C13H8Cl3NO2/c14-8-1-2-10(15)9(4-8)7-3-11(16)12(17-6-7)5-13(18)19/h1-4,6H,5H2,(H,18,19)
- InChIKey: PWJXUCAWICWYQE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CN=C1CC(=O)O)C1C=C(C=CC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 329
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024235-500mg |
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid |
1361877-67-9 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A023024235-250mg |
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid |
1361877-67-9 | 97% | 250mg |
$741.20 | 2022-04-02 | |
| Alichem | A023024235-1g |
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid |
1361877-67-9 | 97% | 1g |
$1,848.00 | 2022-04-02 |
3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1361877-67-9 (3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid) 関連製品
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
